Acetone azine

Description

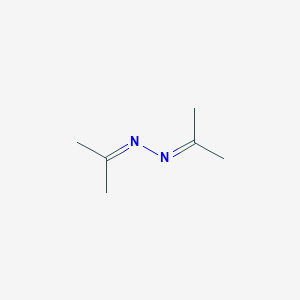

Definition and Structural Classification of Acetone (B3395972) Azine

Acetone Azine as a Ketazine

This compound is classified as a ketazine, which is a subtype of azines. wikipedia.org Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org Ketazines are specifically derived from the condensation of ketones with hydrazine (B178648). wikipedia.orgebi.ac.uk As the simplest ketazine, this compound serves as a fundamental example of this compound class. wikipedia.orgwikipedia.org

This compound as a 2,3-Diaza Analogue of 1,3-Butadiene (B125203) and N-N Linked Diimine

Structurally, this compound can be described as a 2,3-diaza analogue of 1,3-butadiene. rsc.org This nomenclature highlights the replacement of the central carbon-carbon single and double bonds of 1,3-butadiene with a nitrogen-nitrogen single bond and two carbon-nitrogen double bonds, respectively. This structural feature of an N-N linked diimine is central to its chemical reactivity. rsc.orgresearchgate.net Despite the structural analogy to 1,3-butadiene, which suggests potential for electronic delocalization, studies have shown that the azine bridge acts as a "conjugation stopper," preventing significant delocalization across the N-N bond. rsc.org

Historical Context of this compound Research

The synthesis of this compound has been known for over a century, with early procedures developed by Curtius and Thun. orgsyn.org Historically, its preparation involved the direct condensation of acetone with hydrazine hydrate (B1144303). potsdam.eduorgsyn.org A significant development in the industrial production of hydrazine involved the use of this compound as a key intermediate in the Peroxide process (also known as the Pechiney-Ugine-Kuhlmann process). potsdam.eduwikipedia.orgscbt.com This process involves the reaction of acetone, ammonia (B1221849), and hydrogen peroxide to form this compound, which is then hydrolyzed to produce hydrazine. wikipedia.orgwikipedia.org This method offered a safer alternative by avoiding the direct handling of the more unstable acetone hydrazone. potsdam.edu Research into the hydrolysis of this compound to yield hydrazine dates back to studies by Gilbert in 1929, which investigated the equilibrium between hydrazine and acetone. handwiki.org

Significance of this compound as a Synthon in Organic Chemistry

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a versatile synthon in organic chemistry due to the reactivity of its azine group. sid.ir

Key synthetic applications include:

Precursor to Hydrazine: Acid-catalyzed hydrolysis of this compound regenerates hydrazine, making it a stable and manageable source for this important reagent. wikipedia.orgwikipedia.org This is particularly useful in the production of various nitrogen-containing compounds, such as herbicides like 1,2,4-triazole (B32235). wikipedia.org

Precursor to Acetone Hydrazone and 2-Diazopropane (B1615991): this compound can be readily converted to acetone hydrazone, which is a precursor for the synthesis of 2-diazopropane. wikipedia.orgorgsyn.org These are valuable reagents in their own right for various organic transformations.

Synthesis of Heterocyclic Compounds: The azine functionality serves as a building block for the synthesis of various heterocyclic compounds. For instance, it can react in cycloaddition reactions. rsc.org

Formation of Hydrazine Derivatives: It serves as a starting material for the synthesis of a variety of hydrazine derivatives used in pharmaceuticals and agricultural chemistry.

Overview of Multifaceted Research Trajectories Involving this compound

Contemporary research continues to explore the diverse applications of this compound and its derivatives.

Current research interests include:

Coordination Chemistry: The nitrogen atoms in the azine group can act as ligands, forming complexes with various metal ions. The coordination chemistry of azines has been an area of study, exploring the catalytic and material properties of these metal complexes. wikipedia.orgsathyabama.ac.in

Analytical Chemistry: this compound is utilized in the derivatization of hydrazine for trace-level analysis, particularly in environmental and pharmaceutical samples, using techniques like gas chromatography. wikipedia.orgsathyabama.ac.inresearchgate.net

Catalysis: Recent studies have explored the use of carbocatalysts, such as oxidized multiwalled carbon nanotubes, for the efficient and environmentally friendly synthesis of azines at room temperature. researchgate.netunipd.it

Photophysical Properties: The photodynamics of novel unsymmetrical salicylaldehyde (B1680747) azine derivatives have been investigated, revealing complex behaviors in different environments, which could have applications in the development of new functional materials. researchgate.net

Multicomponent Reactions: α-Aminoazines are recognized as important partners in multicomponent reactions, which are efficient methods for synthesizing complex molecules from simple starting materials in a single step. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Acetone |

| This compound |

| Acetone hydrazone |

| 1,2,4-triazole |

| 2-Diazopropane |

| 3,3-dimethyloxaziridine (B14654480) |

| Acetone imine |

| Ammonia |

| Hydrazine |

Structure

3D Structure

Properties

IUPAC Name |

N-(propan-2-ylideneamino)propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUPZGCTVGDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060845 | |

| Record name | Acetazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-70-3 | |

| Record name | 2-Propanone 2-(1-methylethylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 2-(1-methylethylidene)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q18Y7G3ZPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Acetone Azine Formation

Conventional and Modern Synthetic Routes to Acetone (B3395972) Azine

The preparation of acetone azine can be broadly categorized into two main approaches: direct condensation and multi-step industrial processes. The choice of method often depends on the desired scale of production and the availability of starting materials.

Condensation Reactions of Acetone with Hydrazine (B178648)

The most straightforward and common laboratory-scale synthesis of this compound involves the direct condensation of acetone with hydrazine. wikipedia.orgsathyabama.ac.in In this reaction, two molecules of acetone react with one molecule of hydrazine to form one molecule of this compound and two molecules of water. wikipedia.org

The reaction is typically carried out by adding hydrazine hydrate (B1144303) to acetone, often with cooling to manage the exothermic nature of the reaction. orgsyn.org To drive the equilibrium towards the formation of the azine, a dehydrating agent such as solid potassium hydroxide (B78521) is added to remove the water produced. potsdam.eduorgsyn.org The final product can then be purified by distillation. orgsyn.org Yields for this method are generally high, in the range of 86–90%. orgsyn.org

Table 1: Key Parameters for this compound Synthesis via Condensation

| Parameter | Condition | Reference |

| Reactants | Acetone, Hydrazine Hydrate | orgsyn.org |

| Molar Ratio | ~2.5 moles Acetone to 1.31 moles Hydrazine Hydrate | orgsyn.org |

| Temperature | Below 35°C during hydrazine addition | orgsyn.org |

| Catalyst/Dehydrating Agent | Potassium hydroxide pellets | orgsyn.org |

| Purification | Distillation | orgsyn.org |

| Yield | 86–90% | orgsyn.org |

Industrial Peroxide Process for this compound Synthesis

The Peroxide process involves a sequence of reactions to form this compound:

Imine Formation: Acetone reacts with ammonia (B1221849) to form an imine (in this case, 2-iminopropane) and water. wikipedia.orgwikipedia.org This initial condensation step is crucial for the subsequent oxidation. sid.ir The reactive acetone imine can be stabilized in situ through coordination with a metal complex in certain synthetic variations. researchgate.net

Oxidation to Oxaziridine (B8769555): The imine is then oxidized by hydrogen peroxide to form an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. wikipedia.orgwikipedia.org Specifically, 3,3-dimethyloxaziridine (B14654480) is formed from the acetone-derived imine. wikipedia.org This step is a key feature of the peroxide process, where the N-N bond is indirectly formed. wikipedia.org

Hydrazone Synthesis: The oxaziridine intermediate reacts with another molecule of ammonia to produce acetone hydrazone and water. wikipedia.orgwikipedia.orgwikipedia.org This step establishes the nitrogen-nitrogen single bond. wikipedia.org

Azine Condensation: Finally, the acetone hydrazone condenses with a second molecule of acetone to yield this compound and another molecule of water. wikipedia.orgwikipedia.org The resulting this compound is then typically distilled from the reaction mixture. wikipedia.org

The Atofina-PCUK (Produits Chimiques Ugine Kuhlmann) process is a well-established industrial method for hydrazine production that generates this compound as a key intermediate. wikipedia.orgwikidoc.org It is a variation of the peroxide process. atamanchemicals.com In this cycle, ammonia and hydrogen peroxide are the primary raw materials, while a ketone, such as acetone or more commonly methyl ethyl ketone (MEK), is used and regenerated. sid.irchemcess.com The use of MEK is advantageous as the resulting ketazine is immiscible in the reaction mixture, allowing for easier separation by decantation. wikipedia.org The cycle begins with the reaction of the ketone with ammonia to form an imine, which is subsequently oxidized by hydrogen peroxide to an oxaziridine. sid.ir The oxaziridine then reacts with more ammonia to form a hydrazone, which in turn condenses with another ketone molecule to form the azine. sid.ir The azine is then hydrolyzed in a separate step to produce hydrazine and regenerate the ketone. wikipedia.orgwikidoc.org This process is considered more environmentally friendly than older methods as it does not produce salt as a byproduct. wikidoc.org

The Bayer process is another industrial method that involves the formation of this compound. It is considered a modification of the older Raschig process, where ammonia is oxidized by sodium hypochlorite. potsdam.edusci-hub.se In the Bayer process, acetone is introduced into the reaction mixture. sci-hub.se This allows for the trapping of the initially formed hydrazine as this compound, which can then be separated and purified before being hydrolyzed to hydrazine hydrate. potsdam.edusci-hub.se This variation improves the yield compared to the original Raschig process. chemcess.com The reaction involves the formation of intermediates like dimethyl oxazirane and acetone hydrazone. lookchem.com

Table 2: Comparison of Industrial Processes for this compound/Hydrazine Synthesis

| Process | Oxidizing Agent | Key Intermediate | Byproducts | Reference |

| Atofina-PCUK (Peroxide) | Hydrogen Peroxide | This compound/Ketazine | Water | wikipedia.orgsid.irwikidoc.org |

| Bayer Process | Sodium Hypochlorite | This compound | Sodium Chloride | potsdam.eduwikipedia.orgsci-hub.se |

| Raschig Process | Sodium Hypochlorite | Chloramine | Sodium Chloride | wikidoc.orglookchem.com |

Direct Synthesis Approaches

While the multi-step industrial processes are dominant, research into more direct synthesis methods for azines continues. These approaches aim to simplify the production process. One such method involves the direct reaction of a ketone, ammonia, and hydrogen peroxide in the presence of an amide of a weak acid and its corresponding ammonium (B1175870) salt to synthesize the azine, which is then isolated. google.com Another approach has explored the electrochemical oxidative N-N coupling of ammonia surrogates, though this is still in developmental stages. nih.gov

Ruthenium Pincer Complex Catalysis from Alcohols and Hydrazine Hydrate

A notable advancement in the synthesis of symmetrical azines, including this compound, involves the use of ruthenium pincer complex catalysis. This method facilitates the direct synthesis of azines from alcohols and hydrazine hydrate through an acceptorless dehydrogenative coupling reaction. acs.orgacs.org The process is environmentally benign as it generates dihydrogen gas and water as the primary byproducts. acs.orgresearchgate.net

The reaction is catalyzed by a specific ruthenium PNP pincer complex, which activates the alcohol. acs.orgmdpi.com For instance, the reaction of an alcohol with hydrazine hydrate in refluxing toluene (B28343) with a catalytic amount of the Ru-PNP pincer complex and a base like potassium tert-butoxide (KOt-Bu) can lead to the formation of the corresponding azine. mdpi.com However, the selectivity towards the azine can be dramatically improved by the addition of molecular sieves (3 Å). mdpi.com In the absence of molecular sieves, a mixture of products including the azine, aldehyde, and ester may be obtained. mdpi.com With molecular sieves, nearly quantitative formation of the azine can be achieved. mdpi.com It is proposed that the molecular sieves interact strongly with hydrazine, which simultaneously coordinates to the ruthenium center. mdpi.com

The catalytic cycle is believed to involve the dearomatization of the pincer ligand, assisted by excess hydrazine, to form an active catalyst. scribd.com Spectroscopic evidence has been obtained for a hydrazine-coordinated dearomatized ruthenium pincer complex. acs.orgacs.org The reaction can also be performed without a base, although this may result in lower conversion and yield. acs.org This methodology has been successfully applied to various benzylic and aliphatic alcohols. acs.orgacs.org For secondary alcohols, a ruthenium pincer complex can also catalyze the direct one-pot synthesis of ketazines from the alcohol and hydrazine hydrate, proceeding through O-H bond activation via amine-amide metal-ligand cooperation in the catalyst. researchgate.net

| Catalyst | Substrates | Base | Additive | Conversion (%) | Product(s) and Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ru-PNP pincer complex | Alcohol, Hydrazine Hydrate | KOt-Bu | None | 94 | Azine (32), Aldehyde (34), Ester (25) | mdpi.com |

| Ru-PNP pincer complex | Alcohol, Hydrazine Hydrate | KOt-Bu | Molecular Sieves (3 Å) | Full | Azine (quantitative) | mdpi.com |

| Complex 2 (Ru pincer) | Alcohol, Hydrazine Hydrate | None | Molecular Sieves | 62 | Azine (58) | acs.org |

Solvent-Free Synthetic Protocols

Solvent-free synthesis offers an environmentally friendly alternative for producing azines, including this compound. These methods often proceed at room temperature and without the need for a catalyst, minimizing waste and potential hazards associated with solvents. researchgate.netresearchgate.net

One such protocol involves grinding a mixture of an aldehyde or ketone with hydrazine sulfate (B86663) and triethylamine (B128534) in a mortar with a pestle. researchgate.net This direct approach typically results in good to excellent yields of the corresponding azine within minutes. researchgate.netresearchgate.net The reaction is clean, producing the desired product without significant byproducts. researchgate.net For example, a variety of aromatic aldehydes and ketones have been successfully converted to their respective azines using this method. researchgate.net

Microwave irradiation presents another efficient solvent-free technique for azine synthesis. bas.bg This method can significantly reduce reaction times and energy consumption compared to conventional heating. bas.bg Symmetrical aryl and heteroaryl azines have been synthesized from aldehydes using either semicarbazide (B1199961) hydrochloride or t-butyl carbazate (B1233558) as the hydrazine source under microwave irradiation. bas.bg The reaction proceeds through semicarbazone or carbazate intermediates, which then convert to the azine. bas.bg The efficiency of this method can be influenced by the electronic nature of the substituents on the aromatic aldehyde. bas.bg

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Grinding | Carbonyl compound, Hydrazine sulfate, Triethylamine | Room temperature, catalyst-free | Fast, high yields, environmentally friendly | researchgate.netresearchgate.net |

| Microwave Irradiation | Aromatic aldehyde, Semicarbazide hydrochloride or t-butyl carbazate | Solvent-free, microwave heating | Energy efficient, rapid, avoids toxic hydrazine | bas.bg |

Formation from Diazo Compounds

This compound can also be formed through reactions involving diazo compounds, particularly 2-diazopropane (B1615991). These methods often involve thermal decomposition or bimolecular reactions.

Thermal Decomposition Routes

Azines are frequently observed as major products from the thermal decomposition of diazo compounds. rsc.orgerpublications.com For instance, the thermolysis of certain oxadiazolines can lead to the formation of 2-diazopropane as a byproduct, which can then yield this compound. researchgate.netresearchgate.net This occurs through a cycloreversion pathway that competes with other fragmentation routes of the oxadiazoline. researchgate.net The stability of the diazo compound is a critical factor; for example, some halodiazoacetates decompose via a unimolecular extrusion of nitrogen to form a carbene. researchgate.net

Reactions Involving Carbenes and Diazo Compounds

The reaction between a carbene and a diazo compound can produce azines. rsc.orgerpublications.com This pathway is a potential route for the formation of this compound, although the dimerization of carbenes can be a competing and faster process. researchgate.net In some systems, the absence of this compound indicates that other carbene reactions, such as fragmentation, are predominant. mcmaster.ca The generation of carbenes from diazo compounds can be achieved through thermal or photochemical means, or by using metal catalysts like rhodium or copper. libretexts.org

Bimolecular Dimerization Processes

The bimolecular reaction of two diazo compound molecules can lead to the formation of an azine. rsc.orgerpublications.com The proposed mechanism involves the nucleophilic attack of the carbon atom of one diazo molecule on the terminal nitrogen of a second molecule. rsc.orgerpublications.com This forms an intermediate with both carbanion and diazonium characteristics, which then loses a molecule of nitrogen to form the azine. rsc.orgerpublications.com The dimerization of 2-diazopropane, formed in situ from the decomposition of other compounds, has been observed to produce this compound. researchgate.netresearchgate.net

Unsymmetrical Azine Synthesis Strategies Relevant to this compound Derivatives

While the direct synthesis of symmetrical azines like this compound is often straightforward, the preparation of unsymmetrical azines presents a greater challenge. tandfonline.comtandfonline.com Direct condensation of a mixture of two different carbonyl compounds with hydrazine typically yields a difficult-to-separate mixture of two symmetrical azines and the desired unsymmetrical azine. mdpi.com

Several strategies have been developed to overcome this challenge and are relevant for the synthesis of unsymmetrical derivatives of this compound. One approach involves the reaction of a pre-formed hydrazone with a different carbonyl compound. tandfonline.com Another method utilizes the reaction of aromatic aldehyde semicarbazones with aromatic aldehydes. tandfonline.comtandfonline.com The proposed mechanism involves the initial release of ammonia from the semicarbazone, followed by a cycloaddition with the aldehyde and subsequent fragmentation to the unsymmetrical azine. tandfonline.comtandfonline.com

More recent methods include photocatalytic strategies. A synergistic energy transfer-single-electron transfer (EnT-SET) relay, catalyzed by a single dual-functional organophotocatalyst, has been used for the cross-coupling of two different iminyl radicals to form unsymmetrical azines. acs.org This method has been shown to be effective for a range of substrates. acs.org Additionally, a one-pot procedure linking a benzothiazolium salt, hydrazine hydrate, and a substituted aldehyde has been developed for the synthesis of novel unsymmetrical azines. rsc.org

The selective formation of unsymmetrical azines can also be achieved using metal complexes. For example, nickel(II) complexes have been used to selectively synthesize unsymmetrical (2-pyridyl)(4-imidazolyl)azines from a stoichiometric reaction of the corresponding aldehydes and hydrazine, where the desired product could not be isolated in its pure form otherwise. mdpi.com

Alkylidene Group Interchange Reactions

A notable method for the synthesis of unsymmetrical azines involves an acid-catalyzed exchange of an alkylidene group between a pre-existing azine and an imine. rsc.org This reaction provides a direct route to unsymmetrical azines, which are compounds where the two groups attached to the C=N-N=C core are different. erpublications.com The process, reported by Barluenga and colleagues in 1982, is based on the principle of iminolysis, where the C=N bond of an imine effectively exchanges with one of the C=N bonds of an azine under acidic conditions. erpublications.comthieme-connect.de While this method is primarily highlighted for its utility in creating complex, unsymmetrical azines, the underlying principle of alkylidene exchange is a fundamental mechanistic pathway in azine chemistry. rsc.org

Synthesis via Substituted Hydrazone Intermediates

The formation of this compound can proceed efficiently through the intermediacy of a substituted hydrazone, specifically acetone hydrazone. wikipedia.org This is a key feature of the industrial peroxide process, which avoids the direct use of hazardous hydrazine. wikipedia.orgsid.ir The mechanism involves several steps:

Imine Formation : Acetone first reacts with ammonia to form an acetone imine (CH₃)₂C=NH. wikipedia.org

Oxidation : The imine is then oxidized by hydrogen peroxide, which yields a 3,3-dimethyloxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. wikipedia.orgsci-hub.se

Hydrazone Formation : This oxaziridine intermediate reacts with a second molecule of ammonia to produce acetone hydrazone, (CH₃)₂C=NNH₂, and a molecule of water. wikipedia.orgsid.ir

Azine Condensation : Finally, the newly formed acetone hydrazone condenses with a second molecule of acetone, eliminating another molecule of water to yield the final product, this compound. wikipedia.orgsid.ir

This pathway is advantageous as it starts from readily available materials like acetone, ammonia, and hydrogen peroxide. sci-hub.se The reaction where acetone hydrazone is formed and subsequently reacts with another ketone molecule is a foundational method for producing ketazines. erpublications.com

Optimization Parameters in this compound Synthesis

The yield and efficiency of this compound synthesis, particularly in the peroxide process, are highly dependent on carefully controlled reaction parameters. sid.ir

Influence of Reagent Ratios (e.g., Hydrogen Peroxide)

The following table illustrates the impact of reactant quantities on the yield of this compound in a specific experimental setup.

| Acetone (ml) | Hydrogen Peroxide (mol) | Catalyst | Yield (%) | Source |

| 15 | 0.0203 | Silica Gel | 7.2 | google.com |

| 5 | 0.0203 | Silica Gel | 21.2 | google.com |

| - | - | - | 65 | google.com |

Table compiled from data presented in a patent describing the process. google.com

Role of Reaction Media (e.g., Water-Alcohol Systems)

The choice of solvent system is crucial for optimizing the synthesis of this compound. sid.ir A mixture of water and an alcohol, such as ethanol, is often employed as the reaction medium. sid.ir This water-alcohol system serves to homogenize the reaction mixture, which contains both aqueous components (aqueous ammonia, hydrogen peroxide) and organic components (acetone). sid.ir The use of an alcoholic medium can facilitate the reaction between hydrazine and carbonyl compounds. rsc.org While alcohols are common, other solvents like acetonitrile (B52724) have also been used, sometimes in combination with alcohol, to serve as an effective medium for the reaction. thieme-connect.desid.ir

Impact of Stabilizing Agents (e.g., Trilon B)

Trilon B functions as a chelating agent, meaning it can form stable, water-soluble complexes with polyvalent metal ions that may be present in the reaction system. biakhim.com.ua These trace metal ions can act as catalysts for the unwanted decomposition of hydrogen peroxide. biakhim.com.ua By sequestering these ions, Trilon B effectively removes them from the reaction, thus slowing the rate of peroxide decomposition and preserving the oxidizing agent for the primary synthesis pathway. sid.irbiakhim.com.ua

Chemical Reactivity and Transformation Pathways of Acetone Azine

Hydrolytic Cleavage Mechanisms

The hydrolysis of acetone (B3395972) azine is a fundamental reaction, primarily utilized for the regeneration of hydrazine (B178648). This process can be catalyzed by acids and is influenced by reaction conditions such as temperature.

Acid-Catalyzed Hydrolysis to Hydrazine and Acetone Regeneration

[(CH₃)₂C=N]₂ + 2 H₂O → 2 (CH₃)₂CO + N₂H₄ wikipedia.org

While strong acids like sulfuric or hydrochloric acid can facilitate this hydrolysis, their use necessitates a subsequent neutralization step to obtain free hydrazine, which in turn generates a significant amount of salt as a byproduct. google.com

Mechanism via Hydrazone Intermediacy

The hydrolysis of azines, including acetone azine, proceeds through a hydrazone intermediate. wikipedia.orgsathyabama.ac.in The reaction is a two-step process. In the first step, one of the C=N bonds of the azine is hydrolyzed to form acetone hydrazone and one molecule of acetone. wikipedia.org

Step 1: Formation of Acetone Hydrazone (CH₃)₂C=N-N=C(CH₃)₂ + H₂O → (CH₃)₂C=N-NH₂ + (CH₃)₂CO wikipedia.org

In the second step, the acetone hydrazone intermediate undergoes further hydrolysis to produce hydrazine and a second molecule of acetone. wikipedia.org

Step 2: Hydrolysis of Acetone Hydrazone (CH₃)₂C=N-NH₂ + H₂O → N₂H₄ + (CH₃)₂CO wikipedia.org

Some studies suggest that the formation of the initial imine intermediate is a concerted process, with the subsequent hydrolysis being the rate-determining step. echemi.com

High-Temperature Pyrohydrolysis Conditions and Challenges

Hydrolysis of this compound can also be achieved at high temperatures without the use of a strong acid catalyst, a process known as pyrohydrolysis. google.com This method, however, presents significant challenges. The reaction is an equilibrium process, and the reaction rates of hydrolysis and the recombination of the products are nearly identical. google.com To drive the reaction towards the products, temperatures of around 150-160°C are required. google.com

One of the main difficulties is the small difference in equilibrium constants, which makes the process highly inefficient and energy-intensive. google.com At these high temperatures, side reactions can occur, leading to the formation of by-products like pyrazoline. google.com Furthermore, the ketones themselves can undergo condensation reactions over long periods at elevated temperatures, reducing the purity of the final product. google.com

Redox Reactivity of this compound

The nitrogen-nitrogen single bond and the two C=N double bonds in this compound make it susceptible to both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation Reactions leading to this compound Oxides

This compound can be oxidized to form corresponding oxides. Common oxidizing agents such as hydrogen peroxide can be used under mild conditions to achieve this transformation. The oxidation typically targets the nitrogen atoms of the azine functionality.

Reduction Reactions yielding Hydrazine Derivatives

This compound can be reduced to yield hydrazine derivatives. Various reducing agents can be employed for this purpose, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. unimi.it The reduction of the C=N double bonds in the azine molecule leads to the formation of 1,2-disubstituted hydrazines. Ionic hydrogenation has also been shown to be an efficient method for the reduction of azines to their corresponding 1,2-dialkylhydrazines. unimi.it

Nucleophilic and Electrophilic Interactions

The electronic structure of this compound, characterized by the delocalization of π-electrons across the C=N-N=C backbone, dictates its behavior in nucleophilic and electrophilic reactions. The nitrogen atoms act as nucleophilic centers, while the carbon atoms of the imine groups are electrophilic.

The hydrazone group (-C=N-N=C-) in this compound is an active participant in substitution reactions, particularly with electrophilic reagents. The nitrogen atoms, possessing lone pairs of electrons, can attack electrophiles, initiating a substitution process. Common electrophiles that react with this compound include alkyl halides and acyl chlorides, typically under basic conditions. These reactions lead to the formation of substituted hydrazones, where one or more hydrogen atoms on the methyl groups or the nitrogen atoms are replaced by other functional groups.

The reactivity of the hydrazone group is central to the role of this compound as a precursor in the synthesis of various nitrogen-containing compounds. For instance, its hydrolysis regenerates hydrazine, which is a key component in the production of herbicides and pharmaceuticals. wikipedia.org

Table 1: Examples of Reagents in Substitution Reactions with this compound

| Reagent Class | Specific Example | Product Type |

| Alkyl Halides | Methyl Iodide | Alkylated Hydrazone |

| Acyl Chlorides | Acetyl Chloride | Acylated Hydrazone |

| Sulfonyl Azides | p-Toluenesulfonyl azide (B81097) | N-[l-(isopropylidenehydrazino) ethylidene]p-toluenesulfonamide |

This table provides illustrative examples of reagent classes that can participate in substitution reactions with this compound.

The nucleophilic character of this compound is primarily attributed to the lone pair electrons on its nitrogen atoms. erpublications.com This allows it to act as a nucleophile in a variety of chemical bond-forming reactions. For example, it can form stable complexes with metal ions, where the nitrogen atoms donate their electron pairs to the metal center. This coordination chemistry is significant in the fields of catalysis and materials science.

In a proposed mechanism for its reaction with a stable silylene, the initial step involves the nucleophilic attack of a nitrogen atom of this compound on the empty 3p orbital of the silicon atom. acs.org This donor-acceptor interaction leads to the formation of an intermediate that subsequently undergoes cycloaddition. acs.org This highlights the ability of this compound to initiate reactions through its nucleophilic sites.

Cycloaddition Reactions

This compound's conjugated diene-like structure makes it a versatile substrate for cycloaddition reactions, a powerful tool for the synthesis of heterocyclic compounds.

This compound can participate in 1,3-dipolar cycloaddition reactions. units.it In one notable example, the reaction of this compound with p-toluenesulfonyl azide leads to a 1,3-dipolar cycloaddition, followed by the extrusion of diazomethane. erpublications.comrsc.org This reaction, conducted under reflux in tetrahydrofuran (B95107), yields N-[l-(isopropylidenehydrazino) ethylidene]p-toluenesulfonamide, albeit in a low yield over an extended period. erpublications.com

The synthesis of pyrazoline derivatives can also be achieved through 1,3-dipolar cycloadditions involving diazoalkanes and carbon-carbon double bonds, a reaction pathway relevant to azine chemistry. nih.gov

A characteristic reaction of azines is the "crisscross" cycloaddition, where the azine acts as a dipole and reacts with two molecules of a dipolarophile. nih.govrjpbcs.com This typically results in the formation of heterocyclic compounds with two fused five-membered rings. nih.govrjpbcs.com While this reaction is more common for aldazines, it has been observed with some ketazines, including those derived from alicyclic ketones. nih.gov For instance, alicyclic ketazines react with potassium cyanate (B1221674) or ammonium (B1175870) thiocyanate (B1210189) in the presence of acetic acid to yield spirocyclic perhydro erpublications.comnih.govtriazolo[1,2-a] erpublications.comnih.govtriazole derivatives. nih.gov

The reaction of acetaldehyde (B116499) azine with phenyl isocyanate is another example, producing a one-to-two adduct in a moderate yield. researchgate.net This crisscross addition has also been utilized in polymerization reactions. researchgate.net

Table 2: Examples of Crisscross Cycloaddition Reactions

| Azine | Dipolarophile | Product |

| Alicyclic Ketazines | Potassium Cyanate (in acetic acid) | Spirocyclic perhydro erpublications.comnih.govtriazolo[1,2-a] erpublications.comnih.govtriazole-1,5-diones |

| Alicyclic Ketazines | Ammonium Thiocyanate (in acetic acid) | Spirocyclic perhydro erpublications.comnih.govtriazolo[1,2-a] erpublications.comnih.govtriazole-1,5-dithiones |

| Acetaldehyde Azine | Phenyl Isocyanate | One-to-two adduct |

This table showcases specific examples of crisscross cycloaddition reactions involving various azines and dipolarophiles.

A unique and unexpected reactivity pattern for this compound was observed in its reaction with a stable N-heterocyclic silylene. acs.orgrsc.org Instead of the anticipated [4+1] cycloaddition, a [3+1] cycloaddition occurred, yielding a 1-sila-2,3-diazacyclobutane and its isomer. acs.orgrsc.org The latter can further rearrange to a more stable 1-sila-4,5-diazacyclohex-3-ene to decrease ring strain. acs.orgrsc.org This reaction is noteworthy as [3+1] cycloadditions are relatively rare. acs.org

The proposed mechanism suggests an initial nucleophilic attack of a nitrogen atom from this compound on the silicon atom of the silylene. acs.org Steric hindrance in the resulting intermediate is thought to favor the formation of the [3+1] cycloadduct over the hypothetical [4+1] product. acs.org

Derivatization and Conversion Reactions

This compound can be readily converted to acetone hydrazone. wikipedia.orgpotsdam.edu This reaction is typically achieved by reacting this compound with anhydrous hydrazine. wikipedia.orglookchem.comorgsyn.org The process involves heating a mixture of this compound and anhydrous hydrazine. lookchem.comorgsyn.org This transformation is an equilibrium process and is susceptible to disproportionation back to this compound and hydrazine, particularly in the presence of water. wikipedia.org

The preparation of acetone hydrazone from this compound is often favored over the direct condensation of acetone and hydrazine because it provides a more convenient and controlled reaction pathway. wikipedia.orgorgsyn.org The direct reaction of acetone with hydrazine can be difficult to control and may lead to the formation of the azine as the primary product, even when an excess of hydrazine is used. sid.ir

Detailed laboratory procedures describe the conversion by heating a mixture of one mole of this compound with one mole of anhydrous hydrazine at 100°C for 12–16 hours. lookchem.comorgsyn.org Subsequent rapid distillation of the crude product yields essentially pure acetone hydrazone. lookchem.comorgsyn.org

Table 1: Reaction Conditions for Acetone Hydrazone Synthesis

| Reactants | Molar Ratio (Azine:Hydrazine) | Temperature | Duration | Yield | Reference |

| This compound, Anhydrous Hydrazine | 1:1 | 100°C | 12–16 hours | 77–88% | lookchem.comorgsyn.org |

This table summarizes the typical laboratory conditions for the conversion of this compound to acetone hydrazone.

This compound is a key precursor in the synthesis of 2-diazopropane (B1615991). wikipedia.orgpotsdam.edu The synthetic route involves the initial conversion of this compound to acetone hydrazone, which is then oxidized to produce 2-diazopropane. potsdam.edumdpi.com

The preparation of 2-diazopropane from acetone hydrazone can be achieved through oxidation with various reagents, such as yellow mercury(II) oxide in diethyl ether with a catalytic amount of potassium hydroxide (B78521). orgsyn.org More recently, methods using iodosylbenzene as the oxidizing agent have been developed. mdpi.com This in-situ generation of 2-diazopropane is crucial as the compound is unstable and cannot be stored. potsdam.edu The high reactivity of 2-diazopropane makes it a valuable reagent for 1,3-dipolar cycloaddition reactions to form pyrazoline derivatives, which can then be converted to cyclopropanes. mdpi.com

This compound to Acetone Hydrazone: [(CH₃)₂C=N]₂ + N₂H₄ → 2 (CH₃)₂C=NNH₂ wikipedia.org

Acetone Hydrazone to 2-Diazopropane: (CH₃)₂C=NNH₂ + [O] → (CH₃)₂C=N₂ + H₂O

Table 2: Reagents for the Synthesis of 2-Diazopropane from Acetone Hydrazone

| Oxidizing Agent | Solvent | Notes | Reference |

| Yellow Mercury(II) Oxide | Diethyl Ether | Requires catalytic potassium hydroxide. | orgsyn.org |

| Iodosylbenzene | Dichloromethane | Used for in-situ generation. | mdpi.com |

This table highlights common oxidizing agents used in the conversion of acetone hydrazone to 2-diazopropane.

The reaction of this compound with p-toluenesulfonyl azide has been investigated. erpublications.comrsc.org This reaction proceeds very slowly under reflux in a tetrahydrofuran solution. erpublications.com After seven days, the reaction yields N-[1-(isopropylidenehydrazino)ethylidene]p-toluenesulfonamide, albeit in a low yield of 12%. erpublications.com The proposed mechanism involves a 1,3-dipolar cycloaddition followed by the extrusion of diazomethane. erpublications.com

This specific reaction demonstrates a less common transformation pathway for this compound, highlighting its potential, though limited, reactivity towards sulfonyl azides. erpublications.com

Table 3: Summary of the Reaction between this compound and p-Toluenesulfonyl Azide

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | p-Toluenesulfonyl Azide | Tetrahydrofuran | Reflux, 7 days | N-[1-(isopropylidenehydrazino)ethylidene]p-toluenesulfonamide | 12% | erpublications.com |

This table outlines the specifics of the reaction between this compound and p-toluenesulfonyl azide.

Structural Elucidation and Isomeric Studies of Acetone Azine

Spatial and Conformational Analysis

The spatial orientation of acetone (B3395972) azine is not planar but adopts a specific three-dimensional conformation dictated by intramolecular forces. Computational studies, including ab initio calculations at the RHF/6-31G* and MP2/6-31G* levels, have been instrumental in elucidating these structural nuances. scispace.com

Noncoplanar "Gosh" Conformation and Steric Factors

Acetone azine preferentially exists in a noncoplanar "gosh" (or gauche) conformation. scispace.com This deviation from a planar structure is largely attributed to steric factors. The bulky methyl groups on the isopropylidene moieties create significant steric hindrance, forcing the molecule to twist around the central N-N bond to achieve a lower energy state. A planar conformation would lead to severe repulsive interactions between the methyl groups of the two (CH₃)₂C=N units. The gauche arrangement, with a C=N-N=C dihedral angle deviating from 180°, allows these groups to be positioned at a greater distance from each other, thus minimizing steric strain.

Internal Rotation Barriers around N-N, C-N, and C-C Bonds

The conformation of this compound is dynamic, with internal rotation possible around the single bonds of the molecule. Theoretical studies have estimated the energy barriers for these rotations around the N-N, C-N, and C-C single bonds. scispace.com These barriers determine the flexibility of the molecule and the relative ease of interconversion between different conformers. While detailed computational investigations have been performed, specific quantitative values for these rotational barriers for this compound are not consistently reported across general literature, but their estimation has been a key component of its structural analysis. scispace.com For comparison, the barrier to internal rotation in the simpler ethane (B1197151) molecule is approximately 12 kJ/mol. In acetone itself, the methyl torsional barrier is computed to be around 245.7 cm⁻¹ (approximately 2.9 kJ/mol). csic.es The barriers in this compound are influenced by the unique electronic structure and steric demands of the C=N-N=C core.

Isomerism and Relative Stability

Isomerism in this compound encompasses both structural (constitutional) isomers and configurational isomers. The relative thermodynamic stability of these isomers is a critical factor in predicting reaction outcomes and understanding the compound's behavior.

Thermodynamic Stability of Cyclic vs. Acyclic Isomers (e.g., 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole)

This compound can, in principle, exist in equilibrium with other acyclic isomers or cyclize to form heterocyclic structures. Ab initio studies have demonstrated that the cyclic isomer, 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, possesses greater thermodynamic stability than its acyclic counterpart, this compound. scispace.com This increased stability in the cyclic form is often attributed to factors like reduced steric strain and favorable ring conformation. Consequently, the formation of other potential acyclic isomers, such as 1-isopropenyl-2-isopropyldiazene, from this compound is considered thermodynamically unfavorable. scispace.com

| Isomer Type | Specific Compound | Relative Thermodynamic Stability | Reference |

|---|---|---|---|

| Acyclic (Azine) | This compound | Less Stable | scispace.com |

| Cyclic (Pyrazoline) | 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole | More Stable | scispace.com |

| Acyclic (Diazene) | 1-Isopropenyl-2-isopropyldiazene | Thermodynamically Unfavorable | scispace.com |

Configurational Isomerism (E/Z Isomerization)

The presence of two C=N double bonds in this compound allows for configurational isomerism, specifically (E/Z) isomerism. The molecule can exist as three distinct stereoisomers: (E,E), (E,Z), and (Z,Z). The thermodynamically most stable form for azines is generally the (E,E) isomer, where the larger groups on each carbon of the double bonds are positioned on opposite sides relative to the N-N bond. mdpi.com Photochemical conditions can induce isomerization to the (E/Z) and (Z/Z) forms. mdpi.com For other azines, the energy barrier for E/Z isomerization has been calculated, and it is often substantial, suggesting that the interconversion may not be rapid under normal conditions. mdpi.commdpi.com For example, in one study on a different azine, the calculated Gibbs free energy difference between the E,E and Z,E isomers was 3.16 kJ/mol, with the E,E isomer being more stable. mdpi.com

| Isomer | Description | General Stability Trend | Reference |

|---|---|---|---|

| (E,E) | Both isopropylidene groups are trans with respect to the N-N bond. | Most Thermodynamically Stable | mdpi.com |

| (E,Z) | One isopropylidene group is trans and one is cis. | Less Stable | mdpi.commdpi.com |

| (Z,Z) | Both isopropylidene groups are cis with respect to the N-N bond. | Least Stable | mdpi.commdpi.com |

Spectroscopic Characterization in Structural Research

Spectroscopic methods are fundamental to confirming the molecular structure of this compound and understanding its isomeric and conformational properties.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural confirmation of this compound.

In the ¹H NMR spectrum of this compound, the methyl protons typically appear as singlets in the region of δ 1.8–2.1 ppm. sid.ir Specifically, two distinct singlets can be observed at approximately 1.83 ppm and 1.92 ppm, corresponding to the two sets of methyl groups in the molecule. sid.ir

The ¹³C NMR spectrum provides further confirmation of the structure. The methyl carbons (CH₃) resonate at approximately δ 17.5 ppm and δ 22.1 ppm. sid.ir The carbon atoms of the C=N double bonds are significantly deshielded and appear much further downfield, with a characteristic peak at around δ 159.9 ppm. sid.ir The presence of these distinct signals in the expected chemical shift ranges confirms the formation of the this compound molecule. sid.ir

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (CH₃) | 1.83 (s, 6H), 1.92 (s, 6H) |

| ¹³C (CH₃) | 17.5, 22.1 |

| ¹³C (C=N) | 159.9 |

Data sourced from a study by SID. sid.ir

The stereochemistry of this compound can be investigated using the stereospecificity of ¹³C chemical shifts and ¹³C-¹³C coupling constants. According to ¹³C NMR data, there is a notable difference in the chemical shifts of the methyl carbon atoms based on their position relative to the lone electron pair on the adjacent nitrogen atom. researchgate.netresearchgate.net The methyl carbon atom in the trans position to the lone pair is shielded and appears at a lower chemical shift (upfield) by approximately 7 ppm compared to the methyl carbon in the cis position. researchgate.netresearchgate.net

Furthermore, the direct ¹³C-¹³C spin-spin coupling constant for the trans-methyl groups is about 10 Hz lower than that for the cis-methyl groups. researchgate.netresearchgate.net This observed stereospecificity, which is well-reproduced by quantum-chemical calculations, serves as an effective method for the configurational analysis of various ketone azines. researchgate.netresearchgate.net This difference in shielding and coupling constants provides a clear diagnostic tool for assigning the configuration of the azine.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The most characteristic absorption band in the IR spectrum of this compound is the C=N stretching vibration of the azine group, which typically appears around 1651 cm⁻¹. sid.ir Other significant bands include those for aliphatic C-H stretching at approximately 2848.7 cm⁻¹, asymmetrical C-H bending of the methyl groups at 1433 cm⁻¹, symmetrical C-H bending at 1363 cm⁻¹, and a C-C stretching vibration at 1245 cm⁻¹. sid.ir The presence of the strong C=N stretch and the absence of bands characteristic of starting materials (like N-H or O-H stretches) confirm the formation of the azine.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2848.7 | C-H aliphatic stretch |

| 1651 | C=N azine stretch |

| 1433 | C-H asymmetric bend (CH₃) |

| 1363 | C-H symmetric bend (CH₃) |

| 1245 | C-C stretch |

Data obtained from KBr pellet analysis. sid.ir

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. While a specific crystal structure for this compound itself was not detailed in the provided search results, studies of related azine compounds reveal important structural features. rsc.orgcdnsciencepub.comresearchgate.net Generally, solid-state azines can adopt gauche geometries around the >C=N-N=C< moiety. rsc.org Bond lengths in the azine core are typically inconsistent with extended conjugation, meaning the N-N bond does not have significant double-bond character. rsc.org

In some azine structures, the molecule possesses an inversion center, leading to identical molecular dimensions in both halves of the molecule. cdnsciencepub.com The planarity of the C=N-N=C system can vary, with some azines being planar and others twisted. cdnsciencepub.com For instance, the azine of methyl benzoylformate was found to be planar. cdnsciencepub.com The specific conformation and crystal packing are influenced by the substituents on the azine core. The determination of the crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of its solid-state conformation. researchgate.net

Coordination Chemistry of Acetone Azine As a Ligand

Formation of Metal Complexes with Acetone (B3395972) Azine

Acetone azine readily forms complexes with a range of transition metals. researchgate.net The formation process typically involves the reaction of this compound with a metal salt in a suitable solvent. researchgate.net For instance, half-sandwich complexes of osmium and iridium with this compound have been synthesized by reacting the corresponding chloro complexes with the azine in the presence of a silver salt like AgOTf to facilitate the reaction. rsc.orgunits.it Similarly, titanocene (B72419) complexes react with this compound, leading to the replacement of existing ligands and subsequent intramolecular reactions. researchgate.net The specific nature of the resulting complex often depends on factors such as the metal ion, its oxidation state, the stoichiometry of the reactants, and the reaction conditions. researchgate.netresearchgate.net

The key to this compound's coordinating ability lies in its hydrazone functionality (C=N-N=C). beilstein-journals.org This group contains nitrogen atoms with lone pairs of electrons that can be donated to a metal center, forming stable coordinate bonds. researchgate.net The C=N-N=C backbone is isoelectronic with 1,3-butadiene (B125203), but its electronic properties are significantly different, making it an effective ligand for metal ions. researchgate.net The hydrazone group can act as a bridge between two metal centers or chelate to a single metal ion. beilstein-journals.org This interaction is fundamental to the formation of stable metal complexes, which can then be utilized in various chemical applications. researchgate.net

This compound and its derivatives can exhibit various coordination modes and denticities depending on the metal center and reaction conditions. The denticity refers to the number of donor atoms in the ligand that bind to the central metal ion.

Monodentate (κ¹) Coordination: In some cases, the azine ligand coordinates to the metal center through only one of its nitrogen atoms. For example, iridium(III) and osmium(III) can form κ¹-azine derivatives. rsc.orgunits.it

Bidentate (κ²) Chelation: The ligand can coordinate to a single metal atom through both nitrogen atoms of the azine group, forming a stable chelate ring. This is a common coordination mode, observed in complexes of iridium and rhenium. beilstein-journals.orgcore.ac.uk In these instances, the ligand undergoes a C-H activation to form the chelate derivative. rsc.org

Tetradentate Coordination: Azine-based ligands can be designed to be tetradentate, meaning they can bind to a metal ion through four donor atoms. For example, a bis(azine) ligand prepared by linking two azine units can act as a tetradentate ligand, coordinating through both azine and salicylaldehyde (B1680747) moieties. tubitak.gov.tr Another example involves allylthis compound, which can act as a tetradentate ligand by coordinating to two copper(I) atoms through both its nitrogen atoms and the C=C bonds of its allyl groups. filinchuk.com Nickel(II) complexes with azine diphosphine ligands also show the azine coordinated as a tetradentate ligand. units.it

The table below summarizes different coordination modes observed for this compound and related azine ligands.

| Metal | Ligand Type | Coordination Mode/Denticity | Resulting Complex Type |

| Iridium(III) | This compound | κ¹ (Monodentate) | [IrCl(η⁵-C₅Me₅){κ¹-[N=C(CH₃)₂]–N=C(CH₃)₂}{P(OR)₃}]⁺ |

| Iridium(III) | This compound | κ² (Bidentate) | [Ir{κ²-CH₂(CH₃)C=N–N=C(CH₃)₂}(η⁵-C₅Me₅){P(OR)₃}]⁺ |

| Copper(I) | Allylthis compound | Tetradentate | 2CuX · (Allylthis compound) |

| Nickel(II) | Azine Diphosphine | Tetradentate | Bicyclic Nickel(II) complex |

| Nickel(II) | Bis(azine) Ligand | Dianionic Tetradentate | [Ni(L)]·nH₂O |

Stability and Reactivity Modulation of Metal Ions via Complexation

The formation of complexes with this compound can significantly alter the stability and reactivity of the metal ions involved. Coordination can stabilize specific oxidation states of the metal that might otherwise be unstable. For instance, a neutral copper(I) complex was successfully synthesized using diacetyl hydrazone oxime, a related ligand, whereas the corresponding this compound derivative did not achieve the same stabilization, instead forming a hexanuclear copper(II) complex. researchgate.net

Furthermore, complexation can modulate the reactivity of the metal center for subsequent chemical transformations. In iridium complexes, the initial κ¹-coordination of this compound is often a precursor to an intramolecular metalation reaction, where a C-H bond of a methyl group is activated by the iridium center to form a more stable κ²-chelate complex. rsc.org This process highlights how the ligand can influence the reactivity of the metal, promoting specific bond activations. The stability of these complexes is crucial for their application, for example, as emissive dopants in organic light-emitting devices (OLEDs). rsc.org

Applications of this compound Metal Complexes

The unique properties of this compound metal complexes have led to their exploration in various fields, most notably in catalysis and materials science.

Metal complexes of this compound and its derivatives have shown promise as catalysts in a variety of organic reactions.

Fischer-Tropsch Synthesis: Ruthenium nanoparticles loaded inside halloysite (B83129) nanotubes, formed from ruthenium complexes with this compound as a complexing agent, have been used as catalysts for Fischer-Tropsch synthesis. semanticscholar.org Modification with this compound resulted in a high CO conversion rate and the highest selectivity for valuable C5+ hydrocarbon products. semanticscholar.org

Dehydrogenative Coupling: Ruthenium pincer complexes have been shown to catalyze the direct synthesis of azines from alcohols and hydrazine (B178648) hydrate (B1144303). acs.org This reaction demonstrates the role of the metal complex in facilitating dehydrogenative coupling reactions.

C-C Coupling Reactions: The Ru₃(CO)₁₂ cluster catalyzes C-C coupling reactions that result in the formation of ortho-substituted azines. researchgate.net

Pyrrole (B145914) and 3-Oxazoline Synthesis: While not directly using a pre-formed this compound complex, some catalytic systems use acetone in reactions that form related heterocyclic structures. For example, the catalyst used determines whether acetone acts as a nucleophile (with a base like NaOH) to form pyrroles or as an electrophile (with an acid like TfOH) to form 3-oxazolines from 2H-azirines. acs.org

The table below provides examples of catalytic applications involving azine complexes.

| Catalyst System | Reaction Type | Substrates | Product(s) |

| Ruthenium-loaded halloysite (from this compound complex) | Fischer-Tropsch Synthesis | CO, H₂ | C5+ hydrocarbons |

| Ruthenium Pincer Complex | Dehydrogenative Coupling | Alcohols, Hydrazine Hydrate | Symmetrical Azines |

| Ru₃(CO)₁₂ | C-C Coupling | Aromatic Azines | ortho-substituted azines |

The coordination chemistry of this compound is instrumental in the development of novel materials with interesting electronic and photophysical properties. Complexes of platinum-group metals are of particular interest.

Ruthenium Complexes: Ruthenium complexes with azine-type ligands have been investigated for their potential in various applications. For example, ruthenium nanoparticles formed from this compound complexes are used in catalysis. semanticscholar.orgresearchgate.netopenalex.org Additionally, ruthenium complexes with polypyridyl ligands incorporating azine units have been characterized for their electrochemical and optical properties. rsc.org

Rhodium Complexes: Half-sandwich rhodium complexes with azine ligands have been synthesized and studied, contributing to the broader understanding of azine coordination chemistry with platinum-group metals. units.itmdpi.com

Iridium Complexes: Iridium complexes with this compound and other arylaldazines have shown promising photoluminescence properties. rsc.orgrsc.org These κ²-chelate complexes can exhibit emission in the red region of the visible spectrum upon excitation with near-UV or violet light, making them potential candidates for use as phosphorescent dopants in OLEDs. rsc.org The synthesis of various iridium(III) complexes with different azine-based Schiff-base ligands has been explored for potential applications, including anticancer studies. nih.gov

The development of these metal-organic compounds showcases the importance of the azine ligand in creating functional materials for electronics and medicine. researchgate.netmdpi.com

Organometallic Complexes with Potential Pharmacological Relevance

Azine compounds, and the organometallic complexes formed from them, are a significant class of compounds in medicinal chemistry due to their pharmacological potential. erpublications.com The inclusion of an azine ligand can modulate the biological activity of metal complexes, making them candidates for drug development. erpublications.com While extensive research exists for various azine derivatives, studies focusing specifically on this compound are part of a broader exploration into the bioactivity of this class of ligands.

Generally, azine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, and antifungal properties against fungi like Candida albicans. The coordination of these ligands to metal ions can form stable complexes that may have applications in drug development. erpublications.com For instance, research into various azine-metal complexes has demonstrated their potential as antimicrobial and anticancer agents. mdpi.comontosight.airesearchgate.netnih.gov The biological activity of some novel N(1)-arylidene-N(2)-cis-2,6-diphenyltetrahydrothiopyran-4-one azine derivatives has been evaluated against several bacteria and fungi. erpublications.com

In the context of organometallic complexes, platinum-group metal ions (Ru(II), Os(II), Ir(III), and Rh(III)) have been complexed with C-glucosaminyl azines, which act as N,N-bidentate ligands. mdpi.com Some of these half-sandwich complexes have shown cytostatic and cytotoxic activity against A2780 ovarian cancer cells, with IC50 values in the low micromolar range. mdpi.com Specifically, ruthenium complexes demonstrated some of the best performance in these cancer cells. mdpi.com Similarly, new mono and binuclear metal complexes of an azine ligand derived from 4,6-diacetylresorcinol (B1214101) have been synthesized and tested for antimicrobial activity. researchgate.net

The mechanism of action for the pharmacological effects of azine-metal complexes often involves the interaction of the complex with various molecular targets. The hydrazone group is capable of forming stable complexes with metal ions, which can then participate in further reactions.

Table 1: Examples of Bioactive Azine-Metal Complexes (General)

| Complex Type | Metal Ion(s) | Ligand Type | Observed Activity | Target |

|---|---|---|---|---|

| Half-Sandwich Complexes | Ru(II), Os(II), Ir(III), Rh(III) | C-glucosaminyl azines | Cytostatic, Cytotoxic | A2780 ovarian cancer cells |

| Mononuclear & Binuclear Complexes | Cu(II), Co(II), Ni(II), Zn(II) | Azine from 4,6-diacetylresorcinol | Antimicrobial | Various bacteria/fungi |

| Mononuclear Complexes | Cu(II), Ni(II) | Bis(azine) ligand | DNA binding and cleavage | pBR322 DNA |

Photoluminescence Properties of Azine-Metal Complexes

Azine-metal complexes are known for their interesting photophysical properties, including luminescence. mdpi.com The emission properties arise from electronic transitions within the complex, which can be ligand-centered (LC), metal-centered (MC), or involve charge transfer between the metal and the ligand (MLCT or LMCT). frontiersin.org

Studies on various azine compounds have shown that they can exhibit fluorescence and phosphorescence. semanticscholar.org The azine functional group (C=N-N=C) can facilitate intersystem crossing, leading to phosphorescence. semanticscholar.org The photoluminescence properties can be tuned by the molecular structure and the surrounding environment. researchgate.net

Zinc(II) complexes, in particular, have been a focus of photoluminescence studies. nih.govresearchgate.netresearchgate.net Zinc(II) is a d¹⁰ metal ion, so its complexes are diamagnetic and often colorless, but they can be highly luminescent. This luminescence typically originates from ligand-centered (π–π or π–n) transitions. frontiersin.org For example, a zinc metal-organic framework (MOF) incorporating a bipyridyl ligand with a bridging azine group displays high luminescence and can act as a sensor for other metal ions and small molecules. frontiersin.org The solid-state photoluminescence of zinc(II) assemblies with di-azine ligands derived from salicylaldehyde has also been investigated. researchgate.net

Ruthenium(II) polypyridyl complexes are renowned for their photophysical and photochemical properties, often centered around a metal-to-ligand charge transfer (MLCT) excited state. canterbury.ac.nz While specific studies on the photoluminescence of ruthenium-acetone azine complexes are not detailed in the provided results, research on related systems provides insight. For instance, novel tetradentate azine complexes with polypyridylruthenium moieties have been synthesized, and their optical properties were described using spectroscopic and computational methods. rsc.org The introduction of different ligands can tune the nature of the excited state. canterbury.ac.nz

Table 2: Photoluminescence Characteristics of Selected Azine Systems

| System | Type of Emission | Excitation Range (nm) | Emission Range (nm) | Notes |

|---|---|---|---|---|

| Symmetrical Azines | Delayed Fluorescence/Phosphorescence | 329-362 | 405-408 | Azine function enables intersystem crossing. semanticscholar.org |

| Zinc Bromide Terpyridine Complexes | Fluorescence | - | 388-426 | Solid-state emission at room temperature. nih.gov |

| Zinc(II) MOF with Azine Ligand | Luminescence | - | - | Acts as a sensor for Fe(III) and Cd(II) ions. frontiersin.org |

| Zinc(II) Salicylaldehyde-Azine Complexes | Luminescence | - | - | Solid-state photoluminescence studied. researchgate.net |

Specific Examples of Coordination Chemistry Studies

Copper(I) Halide π-Complexes with Allylthis compound

A specific area of study within the coordination chemistry of this compound derivatives involves the synthesis and characterization of copper(I) halide π-complexes with allylthis compound (AAAZ). psu.edu This research explores the coordination capabilities of the C=C double bond of the allyl group in the presence of the C=N–N=C azine moiety. psu.edu

The copper(I) chloride and bromide π-complexes, with the formulas 2CuCl·AAAZ and 2CuBr·AAAZ, have been successfully synthesized and structurally analyzed. psu.edu The synthesis of the allylthis compound ligand itself is achieved by reacting allylacetone with hydrazine sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521). psu.edu The single crystals of the copper complexes were grown using an electrochemical synthesis method. psu.edu

X-ray diffraction studies revealed that the two complexes are isostructural. psu.edu In these structures, the allylthis compound ligand acts as a tetradentate ligand. It coordinates to the copper atoms through both σ-bonds via its nitrogen atoms and π-bonds via the C=C bonds of its two allyl groups. psu.edu Each copper atom exhibits a trigonal-pyramidal coordination geometry, with a nitrogen atom, a halogen atom, and a C=C bond forming the equatorial plane, and another halogen atom in the apical position. psu.edu The resulting structures are polymeric chains. psu.edu

Table 3: Crystallographic Data for Copper(I) Halide π-Complexes with Allylthis compound

| Parameter | 2CuCl · AAAZ | 2CuBr · AAAZ |

|---|---|---|

| Formula | C₁₄H₂₄N₂Cl₂Cu₂ | C₁₄H₂₄N₂Br₂Cu₂ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pcab | Pcab |

| a (Å) | 19.199(7) | 19.264(4) |

| b (Å) | 11.780(5) | 12.340(8) |

| c (Å) | 13.493(4) | 13.591(4) |

| Volume (ų) | 3052(3) | 3231(4) |

| Z | 8 | 8 |

Source: psu.edu

Ruthenium Complexes Involving this compound

Ruthenium complexes are of great interest due to their diverse reactivity and potential applications in catalysis. ajol.infouchile.clacs.org The synthesis of ruthenium complexes often starts from a labile precursor, such as the polymeric species [{RuCl₂(COD)}x] (where COD is cycloocta-1,5-diene), which allows for the straightforward substitution with other ligands. ajol.info

A specific example involving the in situ formation of an this compound-like ligand is the reaction of the ruthenium(II) hydrazine complex, [Ru(COD)(N₂H₄)₄]²⁺, with benzyl (B1604629) isocyanide in boiling acetone. ajol.info In this reaction, the coordinated hydrazine reacts with the acetone solvent to form an acetone hydrazone ligand (NH₂N=CMe₂), which is a close relative of this compound. The labile COD ligand is substituted, leading to the formation of the hydrazone complex [Ru(NH₂N=CMe₂)₂(PhCH₂NC)₄]²⁺. ajol.info The resulting complex features a distorted octahedral coordination geometry around the ruthenium center. ajol.info

While direct synthesis using pre-formed this compound as a ligand is less commonly detailed in the provided search results, the general reactivity of ruthenium precursors in acetone highlights a pathway for forming coordinated ligands derived from the solvent. ajol.infoacs.org For example, reactions of [RuCl(2,2′-bipyridine)(η⁶-p-cymene)]PF₆ with various salts were carried out in acetone. acs.org Furthermore, the reaction of [(Phtpy)(PPh₃)₂Ru(acetone)]²⁺ with other reagents shows a labile acetone ligand being replaced to form binuclear ruthenium complexes. acs.org These examples underscore the role of acetone as both a solvent and a potential reactant in the coordination sphere of ruthenium.

Advanced Applications of Acetone Azine in Organic Synthesis

Role as a Precursor for Nitrogen-Containing Compounds

Acetone (B3395972) azine's utility as a precursor is primarily centered on the strategic release of its core hydrazine (B178648) component or its use as a synthon for building more complex nitrogen-based molecules.

Synthesis of Hydrazine and its Derivatives

One of the most significant industrial applications of acetone azine is its role as a key intermediate in the peroxide process for the production of hydrazine. acs.orgacs.org This process involves the reaction of acetone with ammonia (B1221849) and hydrogen peroxide. chim.it Acetone first reacts with ammonia to form an imine, which is then oxidized by hydrogen peroxide to an oxaziridine (B8769555). This intermediate subsequently reacts with more ammonia to yield acetone hydrazone, which then condenses with a second molecule of acetone to form this compound. acs.orgwikipedia.orgsid.ir The final step involves the hydrolysis of this compound to produce hydrazine (N₂H₄) and regenerate acetone, which can be recycled in the process. acs.orgacs.orgwikipedia.org

This method, often referred to as the Pechiney-Ugine-Kuhlmann process, is advantageous as it avoids the production of salt byproducts. chim.it

Beyond hydrazine itself, this compound is a convenient starting material for acetone hydrazone. By reacting this compound with anhydrous hydrazine, acetone hydrazone can be prepared in good yields. juniperpublishers.comorgsyn.org This reaction is an equilibrium process where the azine and hydrazine are heated, typically at 100°C, and the resulting hydrazone is distilled. juniperpublishers.com

Table 1: Synthesis of Hydrazine Derivatives from this compound

| Product | Reactant(s) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Hydrazine | This compound, Water | Acid-catalyzed hydrolysis | High | acs.orgnih.gov |

| Acetone Hydrazone | This compound, Anhydrous Hydrazine | Heat (100°C), 12-16 hours | 77–88% | juniperpublishers.com |

Intermediate for Herbicides (e.g., 1,2,4-Triazoles)

This compound serves as a practical in situ source of hydrazine for the synthesis of certain agrochemicals, notably herbicides based on the 1,2,4-triazole (B32235) ring system. acs.orgbeilstein-journals.org The controlled hydrolysis of this compound within a reaction mixture provides hydrazine, which can then react with other components to form the desired heterocyclic product. This approach can be safer and more convenient than handling pure, highly toxic hydrazine. The synthesis of 4-substituted-1,2,4-triazoles, which are known to have fungicidal and herbicidal properties, can be achieved through various synthetic routes where hydrazine or its derivatives are key intermediates. acs.org For instance, the reaction of diformylhydrazine with primary amines is one method to produce these triazoles. acs.org The use of this compound provides a direct pathway to the necessary hydrazine precursor for such syntheses. erpublications.com

Foundation for Other Organic Nitrogen Compounds

The fundamental structure of this compound makes it a valuable starting point for a variety of other organic nitrogen compounds. wikipedia.orgorgsyn.org It can be used to prepare 2-diazopropane (B1615991), a useful reagent in its own right. acs.orgorgsyn.org The reactivity of the azine group allows it to be a synthon in the formation of more complex molecules. wikipedia.org Research has shown its utility in the synthesis of various nitrogen-containing natural products and functional materials. orgsyn.org Furthermore, complexes derived from dinitrogen can be used to produce this compound, which can then be liberated in good yields, demonstrating the compound's place within the broader landscape of nitrogen chemistry. rsc.org

Building Block for Heterocyclic Systems

The conjugated di-imine structure of this compound makes it an excellent substrate for cycloaddition and condensation reactions, providing efficient routes to a wide range of heterocyclic compounds. nih.gov

Synthesis of Pyrazoles, Purines, and Pyrimidines

Azines, including this compound, are well-established substrates for the synthesis of various heterocyclic compounds like pyrazoles, purines, and pyrimidines. nih.gov

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. clockss.org this compound can act as a hydrazine surrogate in these reactions. For example, azines are known to be produced when chalcones react with hydrazones to form 3,5-diphenyl-1H-pyrazole. acs.orgbeilstein-journals.org In some cases, the presence of acetone as a solvent during reactions involving hydrazine can lead to the incidental formation of azines, which then participate in the synthesis of pyrazole (B372694) derivatives. researchgate.net